3-(2-bromoethyl)cyclobutan-1-one
Description
3-(2-Bromoethyl)cyclobutan-1-one is a cyclobutane derivative featuring a ketone group at position 1 and a bromoethyl substituent at position 2.
Properties
CAS No. |
1379194-44-1 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
3-(2-bromoethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 |
InChI Key |
SORSBVQKLCJNDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)CCBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a bromoethylating agent. One common method is the reaction of cyclobutanone with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromoethylating agents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutanones, depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding cyclobutanol.
Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
3-(2-Bromoethyl)cyclobutan-1-one has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-one primarily involves its ability to act as an alkylating agent. The bromoethyl group can react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in studies of enzyme inhibition and protein modification .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the cyclobutanone ring critically influences molecular weight, polarity, and reactivity:
*Calculated molecular weight based on bromine’s atomic mass (79.904 g/mol).
- Bromoethyl vs. Chlorophenyl : The bromoethyl group increases molecular weight compared to chlorophenyl derivatives. Bromine’s higher leaving-group aptitude enhances reactivity in nucleophilic substitutions compared to chlorine’s weaker leaving ability .
- Heterocyclic Substituents : Oxadiazolyl and pyridinyl groups introduce polarity and hydrogen-bonding capacity, making these derivatives suitable for drug discovery .
Pharmaceutical Intermediates
- This compound: Potential precursor for anticancer agents via alkylation of biomolecules (e.g., purine derivatives, as seen in ) .
- Oxadiazolyl Cyclobutanones: Used in kinase inhibitors due to their ability to mimic peptide bonds .
Material Science
- Pyridinyl derivatives (e.g., 3-(pyridin-2-yl)cyclobutan-1-one) exhibit metal-coordination properties, relevant in catalyst design .
Biological Activity
3-(2-bromoethyl)cyclobutan-1-one, with the CAS number 1379194-44-1, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features. The presence of the bromoethyl group allows for specific interactions with biological macromolecules, making it a valuable tool in various studies related to enzyme inhibition, protein modification, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of cyclobutanone with a bromoethylating agent, such as 2-bromoethanol, in the presence of an acid catalyst like sulfuric acid. This reaction results in the formation of the cyclobutanone derivative, which can be further characterized by its chemical reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇BrO |
| Molecular Weight | 179.01 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound is its ability to act as an alkylating agent . The bromoethyl group can react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity is particularly useful in studies aimed at understanding enzyme inhibition and protein interactions .
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the context of antibacterial and anticancer studies. Its ability to modify biomolecules makes it a candidate for exploring therapeutic applications.
Case Studies
- Antibacterial Activity : In a systematic study involving various compounds, this compound was evaluated for its potential as an antibacterial agent against Escherichia coli. The compound demonstrated significant growth inhibition, suggesting its utility as a chemical probe for studying bacterial resistance mechanisms .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition. Its alkylating properties allow it to interact with active sites on enzymes, potentially leading to the development of novel inhibitors for therapeutic use .
- Protein Modification : Research has shown that this compound can modify proteins by forming covalent bonds with nucleophilic residues. This property has implications for understanding protein function and dynamics in cellular processes .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Cyclobutanone | Parent compound | Limited biological activity |
| 2-Bromoethylcyclobutane | Similar structure | Moderate reactivity |
| 3-(Chloroethyl)cyclobutan-1-one | Chlorinated analogue | Varies in biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
